N-(2-chlorophenyl)-5-oxoprolinamide
Description
N-(2-Chlorophenyl)-5-oxoprolinamide is a synthetic organic compound featuring a 5-oxoproline (pyrrolidinone) backbone linked to a 2-chlorophenyl group via an amide bond. The 5-oxoproline moiety contributes to conformational rigidity, while the ortho-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and physical properties.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
MCXPRYBSZGQJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=CC=C2Cl |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Effects
The position and nature of substituents on the phenyl ring and amide group significantly impact molecular properties:
- Ortho vs. N-(2-Chlorophenyl)acetamide (): The ortho-chlorine induces steric strain, shortening the C-Cl bond (1.73 Å) and increasing electron-withdrawing effects, which elevate 35Cl NQR frequencies compared to para-substituted analogs .
- Core Backbone Variations: 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide core with a 3-chloro substituent shows planar geometry, favoring π-π stacking in polymers. This contrasts with the non-planar 5-oxoproline ring in the target compound, which may reduce crystallinity . T91 (1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, ): The diphenylmethyl-pyrrole-dione structure introduces bulkiness, lowering melting points (93°C) compared to simpler amides .
Physical and Spectroscopic Properties
Key comparisons of physical and spectroscopic data are summarized below:
- Melting Points : Ortho-substituted compounds (e.g., T91, T94) generally exhibit lower melting points (89–144°C) due to reduced symmetry and increased steric hindrance .
- 35Cl NQR Frequencies : Aryl-substituted amides (e.g., N-(2-chlorophenyl)benzamide) exhibit higher frequencies (~35.8 MHz) compared to alkyl-substituted analogs (~34.2 MHz), reflecting enhanced electron withdrawal by aromatic groups .
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